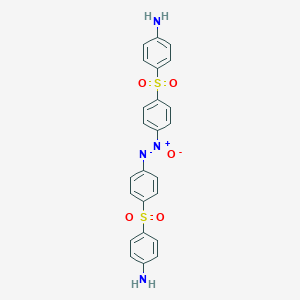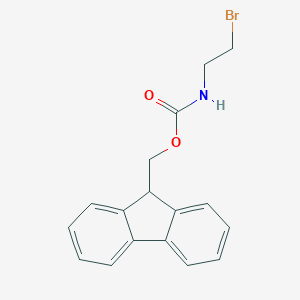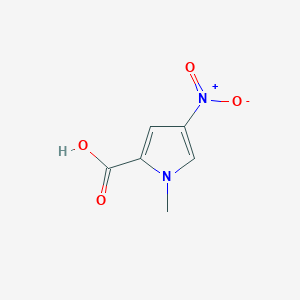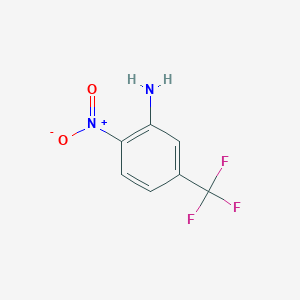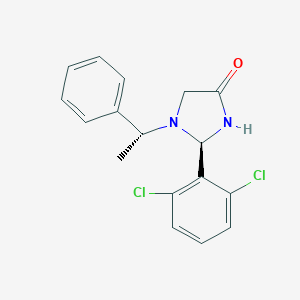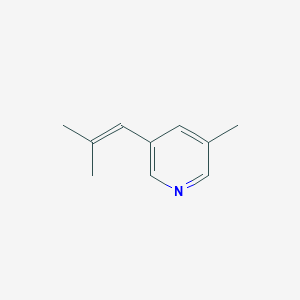
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, also known as nicotine, is a natural alkaloid found in tobacco plants. Nicotine is widely known for its addictive properties and adverse health effects. However, in recent years, nicotine has gained attention for its potential therapeutic applications in various diseases.
作用机制
Nicotine acts as an agonist at the nAChRs, which are ligand-gated ion channels. Upon binding of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine to the nAChRs, the ion channels open, leading to the influx of cations, such as sodium, calcium, and potassium, into the cells. This results in the depolarization of the cell membrane, leading to the release of neurotransmitters and the activation of various signaling pathways.
生化和生理效应
Nicotine has various biochemical and physiological effects on the body, including increased heart rate, blood pressure, and respiration. Nicotine can also stimulate the release of various hormones, such as adrenaline, cortisol, and growth hormone. In the brain, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can enhance cognitive function, such as attention, memory, and learning. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.
实验室实验的优点和局限性
Nicotine has several advantages and limitations for lab experiments. One advantage is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is readily available and relatively inexpensive. Nicotine can also be easily administered to animals via various routes, such as intraperitoneal injection, subcutaneous injection, and oral gavage. However, one limitation is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a narrow therapeutic window, and high doses can lead to toxicity and adverse effects. Additionally, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can be rapidly metabolized and eliminated from the body, leading to a short duration of action.
未来方向
Nicotine has several potential future directions for research. One area of research is the development of novel nAChR agonists and antagonists for the treatment of various diseases. Another area of research is the identification of the specific nAChR subtypes that are involved in the therapeutic effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Additionally, the development of new methods for the delivery of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, such as transdermal patches and inhalers, may improve the therapeutic efficacy and reduce the adverse effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Finally, the investigation of the long-term effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine on the body, including its effects on aging and longevity, may provide new insights into the potential benefits and risks of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine use.
合成方法
Nicotine can be synthesized by the reaction of pyridine with acetaldehyde and methylamine. The reaction yields a racemic mixture of two enantiomers, which can be separated by chromatography. Alternatively, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can also be extracted from tobacco leaves using various solvents.
科学研究应用
Nicotine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the pathophysiology of various diseases.
属性
CAS 编号 |
111422-57-2 |
|---|---|
产品名称 |
3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-methyl-5-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3 |
InChI 键 |
ORWYDLYKSUAGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C=C(C)C |
规范 SMILES |
CC1=CC(=CN=C1)C=C(C)C |
同义词 |
Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



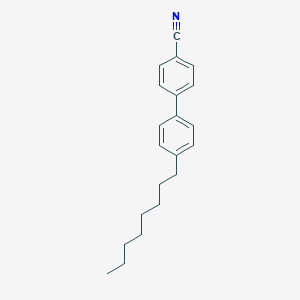
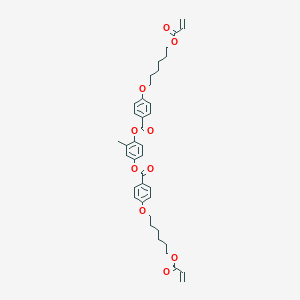
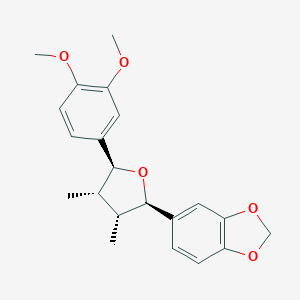
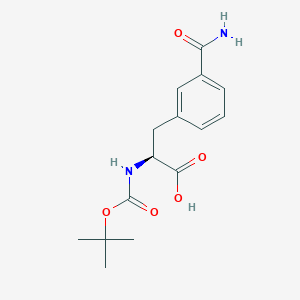
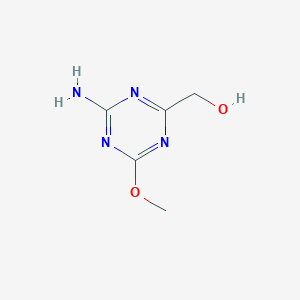
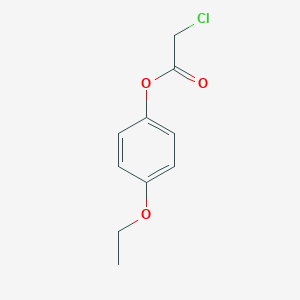
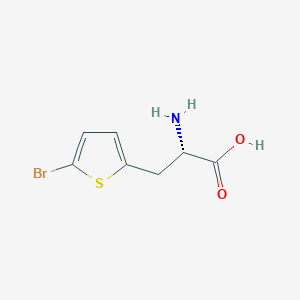
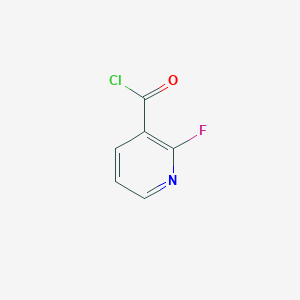
![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
